ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate is a complex organic compound that features a boron-containing dioxaborolane ring. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate typically involves the reaction of a suitable boronic acid or ester with an appropriate spiro compound under controlled conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the boron-carbon bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boron-containing ring can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: Palladium catalysts, base (e.g., potassium carbonate).
Major Products
The major products formed from these reactions include boronic acids, alcohols, and various coupled products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate has a wide range of applications in scientific research:
Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The dioxaborolane ring also provides stability and reactivity, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
- Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate is unique due to its spiro structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C18H29BO4 |
---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate |
InChI |
InChI=1S/C18H29BO4/c1-6-21-15(20)13-7-9-18(10-8-13)11-14(12-18)19-22-16(2,3)17(4,5)23-19/h11,13H,6-10,12H2,1-5H3 |
InChI Key |
PHMBBYFIGFNVJH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3(C2)CCC(CC3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.